4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl-

Beschreibung

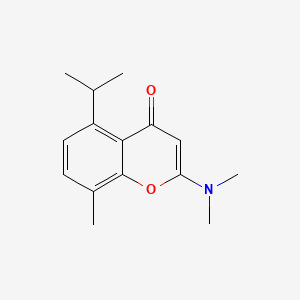

The compound 4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- is a benzopyranone derivative characterized by a benzopyran core substituted with a dimethylamino group at position 2, an isopropyl group at position 5, and a methyl group at position 6.

Eigenschaften

CAS-Nummer |

64965-13-5 |

|---|---|

Molekularformel |

C15H19NO2 |

Molekulargewicht |

245.32 g/mol |

IUPAC-Name |

2-(dimethylamino)-8-methyl-5-propan-2-ylchromen-4-one |

InChI |

InChI=1S/C15H19NO2/c1-9(2)11-7-6-10(3)15-14(11)12(17)8-13(18-15)16(4)5/h6-9H,1-5H3 |

InChI-Schlüssel |

OVFZCABVDALRTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)C(C)C)C(=O)C=C(O2)N(C)C |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- has various scientific research applications, including:

Chemistry: It is studied for its chemical properties and potential as a building block for more complex molecules.

Biology: It may be investigated for its biological activities, such as enzyme inhibition or receptor binding.

Medicine: Researchers may explore its potential therapeutic applications, including its effects on specific diseases or conditions.

Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved in its effects depend on the specific biological context and the nature of its interactions with these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 1 : 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-

- Molecular Formula : C₂₆H₃₀O₇

- Key Features : Multiple hydroxyl and methoxy groups, a prenyl side chain.

- Properties : High polarity due to hydroxyl groups, likely lower lipid solubility compared to the target compound. HPLC purity of 99.74%, stable at -80°C for 6 months .

- Applications: Research use only; bioactivity linked to antioxidant or anti-inflammatory roles due to phenolic groups.

Compound 2 : 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-

- Molecular Formula : C₁₇H₁₄O₅

- Key Features : Methoxyphenyl and hydroxyl substituents.

- Properties : Moderate molecular weight (298.29 g/mol). Classified as acutely toxic (oral, skin, eye irritation) under GHS .

Compound 3 : Sodium (3R,5S)-[E]-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(dimethylamino)pyrimidine-5-yl]-3,5-dihydroxy-6-heptenoic Acid

- Key Features: Pyrimidine core with dimethylamino and isopropyl groups.

- Properties: Sodium salt enhances solubility.

- Applications : Pharmacological agent (e.g., statin analogs).

Compound 4 : 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one Hydrochloride

Comparative Analysis Table

Key Findings

Substituent Impact on Bioactivity: The dimethylamino group in the target compound and Compound 3 may enhance interaction with enzymatic active sites (e.g., HMG-CoA reductase) . Hydrophobic groups (isopropyl, methyl) in the target compound could improve membrane permeability compared to polar analogs like Compound 1 .

Safety and Stability: Compounds with hydroxyl/methoxy groups (e.g., Compound 2) exhibit higher toxicity risks, whereas alkylamino substituents (target compound) may reduce acute hazards . Stability varies with storage conditions; prenylated derivatives (Compound 1) require ultra-low temperatures, while hydrochloride salts (Compound 4) offer room-temperature stability .

Synthetic Complexity :

- The target compound’s isopropyl and methyl groups may simplify synthesis compared to prenylated (Compound 1) or tetrazole-containing analogs (Compound 4), which require multi-step routes .

Biologische Aktivität

4H-1-Benzopyran-4-one, specifically the compound 2-(dimethylamino)-5-(1-methylethyl)-8-methyl-, is part of a larger class of benzopyran derivatives known for their diverse biological activities. This article delves into the biological significance, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

- Chemical Formula : C14H17N1O2

- Molecular Weight : 231.29 g/mol

Anticancer Activity

Research indicates that benzopyran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 4H-1-benzopyran-4-one have shown IC50 values ranging from 5.2 to 22.2 µM against MDA-MB-231 breast cancer cells, demonstrating their potential as cytotoxic agents against multi-drug resistant cancer cells .

Table 1: Antiproliferative Activity of Benzopyran Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | High |

| 5b | CCRF-CEM | 22.2 | Moderate |

| 5c | HEK-293 | 102.4 | Low |

Enzyme Inhibition

Benzopyran derivatives have been evaluated for their inhibitory effects on various enzymes, including monoamine oxidases (MAOs) and protein kinase C (PKC) isoforms. For example, certain derivatives were identified as selective inhibitors of PKC-ζ with significant implications for cancer therapy and neuroprotection .

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MAO-B | 0.51 | >78.4 |

| Compound B | PKC-ζ | Not specified | High |

The biological activity of benzopyrans is often attributed to their ability to interact with cellular targets, leading to apoptosis in cancer cells and modulation of signaling pathways involved in inflammation and oxidative stress. For instance, one study demonstrated that a related compound induced apoptosis in MDA-MB-231 cells by over 50% at a concentration of 5 µM .

Uterotrophic Activity

A study evaluated the uterotrophic activity of novel benzopyran derivatives in mature female albino rats, revealing that some compounds exhibited up to 87% activity based on dry uterine weight gain. This suggests potential applications in reproductive health and fertility regulation .

Neuroprotective Effects

Another important aspect is the neuroprotective potential of these compounds. In vitro studies have shown that certain benzopyran derivatives can cross the blood-brain barrier (BBB) and exhibit protective effects against oxidative stress-induced cellular damage .

Vorbereitungsmethoden

Chemical Structure and Nomenclature

- Chemical Name: 4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl-

- Core Structure: 4H-1-benzopyran-4-one (flavone skeleton)

- Key Substituents:

- Dimethylamino group at position 2

- Isopropyl group (1-methylethyl) at position 5

- Methyl group at position 8

Preparation Methods

General Synthetic Strategy

The preparation of substituted 4H-1-benzopyran-4-one derivatives typically involves the construction of the benzopyranone core followed by selective functionalization at specific positions. The synthetic routes can be broadly categorized into:

Specific Synthetic Routes

Cyclization and Ring Closure

According to Japanese patent JPH0249778A, the 4H-1-benzopyran-4-one derivatives are synthesized by cyclization reactions involving substituted phenolic acids or esters. The process involves:

- Starting from a substituted phenylpropionic acid or its derivative bearing the desired alkyl and methyl groups.

- Cyclization under acidic or basic conditions to form the benzopyran-4-one ring system.

- Control of reaction conditions to ensure regioselective substitution at positions 5 and 8 (isopropyl and methyl groups respectively).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Phenylpropionic acid cyclization | Acidic or basic medium, heating (e.g., reflux) | Ring closure to form benzopyranone core | 70-85 |

| Halogenation at position 2 | Halogenating agent (e.g., POCl3, PBr3), inert solvent | Prepares intermediate for amination | 60-75 |

| Amination with dimethylamine | Dimethylamine, solvent (e.g., ethanol), heat, catalyst | Nucleophilic substitution at C-2 | 65-80 |

| Salt formation | Acid or base addition, solvent (e.g., water, ethanol) | Enhances solubility and stability | Quantitative |

Research Discoveries and Structural Insights

- Crystallographic studies of related 4H-1-benzopyran-4-one derivatives show that the flavone molecule is nearly planar, with small dihedral angles between the benzopyran-4-one group and attached aromatic rings, which influences reactivity and binding properties.

- Hydrogen bonding and π–π interactions in crystal structures stabilize the compounds, which is critical for their pharmaceutical formulation.

- The introduction of dimethylamino and alkyl substituents modulates biological activity, improving anti-inflammatory and analgesic effects while reducing side effects such as ulcerogenicity, as demonstrated in pharmacological evaluations reported in patent literature.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

To ensure structural fidelity and purity, employ a combination of:

- High-Performance Liquid Chromatography (HPLC) for assessing purity (≥99% threshold) .

- 1H Nuclear Magnetic Resonance (NMR) to confirm substituent positions and stereochemistry, comparing observed shifts with theoretical predictions .

- Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- Cross-validate results with infrared spectroscopy (IR) to detect functional groups (e.g., dimethylamino, carbonyl) .

Q. How should stability and storage conditions be optimized for long-term use?

- Store at 4°C in airtight, light-protected containers to prevent photodegradation and oxidation .

- For extended storage (≥6 months), use -80°C with inert solvents (e.g., DMSO or ethanol) to avoid freeze-thaw degradation .

- Monitor stability via accelerated degradation studies under varying pH, temperature, and UV exposure, using HPLC to track decomposition products .

Q. What solvents are suitable for solubility testing, and how can solubility be quantified?

- Prioritize polar aprotic solvents (e.g., DMSO, acetone) due to the compound’s hydrophobic substituents (isopropyl, methyl).

- Use the shake-flask method to determine solubility: dissolve excess compound in solvent, filter, and quantify via UV-Vis spectroscopy at λmax (e.g., ~270–300 nm for benzopyrans) .

- Calculate logP values (e.g., XLogP3 ≈ 4.5) to predict partitioning behavior in biological systems .

Q. What safety protocols are critical for handling this compound?

- Follow GHS guidelines: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2/2A hazards) .

- Use P95 respirators in poorly ventilated areas to mitigate respiratory irritation .

- Implement emergency procedures for spills: isolate the area, use absorbent materials, and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR/MS) from different studies be resolved?

- Perform multi-technique validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities in substituent orientation .

- Use computational modeling (e.g., DFT calculations) to simulate NMR chemical shifts and compare with experimental data .

- Cross-reference with NIST spectral databases for analogous benzopyran derivatives .

Q. What experimental designs are recommended to study reactivity under oxidative or acidic conditions?

- Conduct stress testing : Expose the compound to H2O2 (oxidative) or HCl (acidic) at 40–60°C, then analyze degradation products via LC-MS/MS .

- Track kinetic stability using Arrhenius plots to predict shelf-life under varying temperatures .

- Investigate substituent effects: Compare reactivity of dimethylamino vs. methoxy groups using Hammett plots .

Q. How can computational models predict structure-activity relationships (SAR) for biological targets?

- Use QSAR modeling with descriptors like topological polar surface area (TPSA ≈ 96.2 Ų) and logP to predict membrane permeability .

- Perform docking simulations against target proteins (e.g., kinases) to identify key binding interactions (e.g., hydrogen bonding with the carbonyl group) .

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What methodologies elucidate metabolic pathways and degradation in biological systems?

Q. How can researchers address data gaps in ecotoxicological profiles?

Q. What strategies optimize synthetic yields while minimizing byproducts?

- Screen catalytic systems (e.g., palladium catalysts for cross-coupling reactions) under microwave-assisted conditions to enhance efficiency .

- Monitor reaction progress via in situ FTIR to detect intermediate formation and adjust conditions in real time .

- Use DoE (Design of Experiments) to optimize variables (temperature, solvent ratio, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.